4-Amino-2-fluoro-6-methylbenzoic acid
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Overview
Description
4-Amino-2-fluoro-6-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 6-position on the benzene ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-2-fluoro-6-methylbenzoic acid typically involves multiple steps starting from readily available raw materials. One common method involves the following steps :
Starting Material: m-Fluoroaniline is used as the starting material.
Amino Protection: The amino group is protected using benzyl chloride.
Formylation: The protected amino group undergoes formylation via the Vilsmeier-Haack reaction.
Oxidation: The formylated intermediate is oxidized to form a carboxylic acid using the Pinnick oxidation method.
Hydrogenation: The nitro group is reduced to an amino group using hydrogenation with Pd/C as the catalyst.
This method is suitable for industrial production due to its simplicity, safety, and high yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-6-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and potassium dichromate.
Reduction: Hydrogenation using Pd/C is a typical method for reducing nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-Amino-2-fluoro-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-2-fluoro-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methylbenzoic acid
- 2-Amino-4-methylbenzoic acid
- 2-Amino-6-fluorobenzoic acid
Uniqueness
4-Amino-2-fluoro-6-methylbenzoic acid is unique due to the specific arrangement of its functional groups.
Properties
Molecular Formula |
C8H8FNO2 |
---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
4-amino-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |
InChI Key |
DYRKRMZWQNKWLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)N |
Origin of Product |
United States |
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